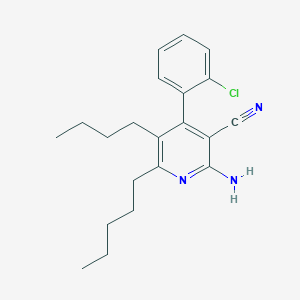

![molecular formula C23H22N2O5S B4626728 propyl 2-[(4-methyl-3-nitrobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4626728.png)

propyl 2-[(4-methyl-3-nitrobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate

Übersicht

Beschreibung

Synthesis Analysis

Research on related compounds such as 2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo[1,4]dioxine and 3-[(dialkylcarbamoyl)methylene]-3,4-dihydro-2H-benzo[1,4]oxazine derivatives demonstrates the use of tandem oxidative aminocarbonylation of triple bonds followed by intramolecular conjugate addition as a synthesis method (Gabriele et al., 2006). This method could potentially be adapted for the synthesis of the compound , given the structural similarities and functional groups involved.

Molecular Structure Analysis

The molecular structure of closely related compounds is often characterized by the presence of hydrogen bonds and polarized molecular-electronic structures, as seen in the study of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate and its isomers (Portilla et al., 2007). Such insights suggest that the compound of interest may also exhibit unique molecular interactions and electronic properties conducive to specific chemical behaviors and applications.

Chemical Reactions and Properties

The chemical reactions of thiophene derivatives, such as nucleophilic substitution reactions, are well-documented. For example, thiophenyl 4-nitrobenzoates undergo nucleophilic substitution reactions with pyridines in acetonitrile, demonstrating a range of reactivity and selectivity principles (Koh et al., 1999). These reactions highlight the potential chemical versatility of the compound and its derivatives.

Physical Properties Analysis

While specific studies on the physical properties of "propyl 2-[(4-methyl-3-nitrobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate" are not available, related research indicates that similar compounds exhibit unique crystalline structures, hydrogen bonding patterns, and molecular geometries (Gomes et al., 2019). These properties can significantly influence the compound's solubility, stability, and reactivity.

Chemical Properties Analysis

The chemical properties of similar compounds, such as their reactivity in substitution reactions and the formation of hydrogen-bonded networks, suggest that "propyl 2-[(4-methyl-3-nitrobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate" may also participate in a variety of chemical interactions (Shevelev et al., 2001). These interactions could be exploited in the synthesis of new materials or in the development of chemical processes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research has delved into the synthesis and characterization of compounds bearing resemblance or structural motifs related to propyl 2-[(4-methyl-3-nitrobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate. For instance, studies on the stereoselective synthesis of 3-substituted phthalides via asymmetric transfer hydrogenation using well-defined ruthenium catalysts under neutral conditions explore methodologies that could be pertinent to synthesizing structurally complex derivatives (Kathelyne Everaere et al., 2001). Similarly, the homologation of the side chain of 2-nitrotoluene for the synthesis of a tryptophan precursor demonstrates chemical transformations that might be applicable to modifying the side chains of related compounds for diverse applications (Hideo Tanaka et al., 1989).

Optical and Magnetic Properties

Further research has investigated the optical and magnetic properties of compounds with functionalities related to the chemical . For example, the study on the synthesis, spectroscopy, thermal analysis, magnetic properties, and biological activity studies of Cu(II) and Co(II) complexes with Schiff base dye ligands sheds light on the potential for creating materials with specific magnetic and optical characteristics (R. A. Ahmadi & S. Amani, 2012).

Polymer Applications

Research into polymers has also been significant, where compounds similar to propyl 2-[(4-methyl-3-nitrobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate serve as monomers or intermediates. The synthesis and optical properties of poly(p-benzamide)s bearing oligothiophene on the amide nitrogen atom through an alkylene spacer highlight the potential for developing new polymeric materials with unique properties for technological applications (Koji Takagi et al., 2013).

Biological Activity

While direct studies on the biological activity of propyl 2-[(4-methyl-3-nitrobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate are not presented, research on related compounds, such as the synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents, indicates a broader interest in exploring the medicinal chemistry of structurally complex molecules (Pushkal Samadhiya et al., 2014).

Eigenschaften

IUPAC Name |

propyl 2-[(4-methyl-3-nitrobenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O5S/c1-4-11-30-23(27)20-18(16-8-5-14(2)6-9-16)13-31-22(20)24-21(26)17-10-7-15(3)19(12-17)25(28)29/h5-10,12-13H,4,11H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKBNNOTKHTWRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propyl 2-{[(4-methyl-3-nitrophenyl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4626653.png)

![1-butyl-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4626679.png)

![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea](/img/structure/B4626689.png)

![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride](/img/structure/B4626699.png)

![2-[(4-chlorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4626701.png)

![1-{[6-(isopropylthio)hexyl]oxy}-2,4-dimethylbenzene](/img/structure/B4626705.png)

![4-[(allylamino)sulfonyl]-N-2-pyridinylbenzamide](/img/structure/B4626707.png)

![2,6-dimethoxy-4-[4-(1-naphthyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B4626735.png)

![N-[4-(aminosulfonyl)phenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B4626737.png)

![N-(4-bromophenyl)-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4626742.png)

![3-[({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4626747.png)

![N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide](/img/structure/B4626756.png)